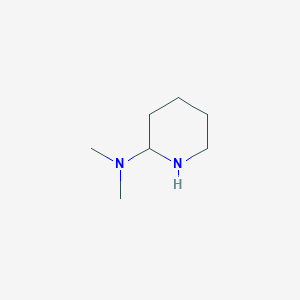

N,N-dimethylpiperidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethylpiperidin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cholinesterase Inhibitors

One of the most notable applications of N,N-dimethylpiperidin-2-amine is in the synthesis of cholinesterase inhibitors, which are crucial for treating Alzheimer's disease (AD). Compounds derived from this amine have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in AD pathology. For instance, studies indicate that modifications to piperidine structures can enhance AChE inhibition, thereby improving cognitive function in AD models .

Antimalarial Agents

Research has also identified this compound as a key component in developing antimalarial drugs. Compounds incorporating this amine have demonstrated significant inhibitory activity against Plasmodium falciparum phosphatidylinositol-4-kinase β (PI4K), an important target for malaria treatment . The structural modifications around the piperidine ring can lead to improved efficacy and reduced resistance in malaria parasites.

Synthetic Strategies

The compound serves as an essential intermediate in synthesizing various aryl-substituted derivatives that exhibit biological activity. Recent studies have reported novel synthetic pathways that utilize this compound as a precursor for creating complex heterocycles with potential therapeutic effects . These derivatives can target multiple biological pathways, making them suitable candidates for further drug development.

Structure–Activity Relationship (SAR) Studies

SAR studies highlight how variations in substituents on the piperidine ring influence biological activity. For example, modifications at the 8-position of naphthyridine derivatives containing this compound have been shown to enhance antiplasmodial activity while maintaining selectivity against human kinases . This information is critical for optimizing drug candidates and minimizing side effects.

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The tertiary amine group undergoes alkylation and acylation under specific conditions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base to form quaternary ammonium salts . For example:

N N Dimethylpiperidin 2 amine+CH3IBaseN N N Trimethylpiperidin 2 ammonium iodide -

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions .

Oxidation Reactions

The amine group is susceptible to oxidation:

-

N-Oxidation : Reaction with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields N-oxide derivatives .

-

Nitroso/Nitro Formation : Strong oxidizing agents (e.g., HNO3) convert the amine to nitroso or nitro compounds .

Reduction and Reductive Amination

While N,N-dimethylpiperidin-2-amine is already a tertiary amine, it participates in reductive amination as a catalyst or intermediate:

-

Catalytic Role : Facilitates hydride transfer in reductions involving sodium cyanoborohydride (NaBH3CN) .

-

Quaternary Ammonium Salt Reduction : Quaternary derivatives can be reduced back to tertiary amines using LiAlH4 .

Nucleophilic Substitution

The dimethylamino group enhances nucleophilicity, enabling participation in SN2 reactions:

-

Displacement with Electrophiles : Reacts with aryl halides (e.g., 2-bromo-5-(chloromethyl)pyridine) in polar aprotic solvents (e.g., acetonitrile) to form C–N bonds .

Multicomponent Reactions

This compound is utilized in multicomponent syntheses:

-

Mannich-Type Reactions : Combines with aldehydes and ketones to form β-amino carbonyl compounds .

-

Schiff Base Formation : Reacts with carbonyl compounds (e.g., aldehydes) to generate imines, which are intermediates in alkaloid synthesis .

Acid-Base Reactions

The compound acts as a Brønsted base:

-

Protonation : Forms water-soluble ammonium salts when treated with HCl or H2SO4 .

-

CO2_22 Absorption : Participates in six-membered transition states with CO2 to form carbamates, relevant in carbon capture applications .

Data Table: Key Reaction Conditions and Outcomes

Mechanistic Insights

-

Nucleophilic Catalysis : The dimethylamino group’s lone pair participates in transition-state stabilization during acyl transfers, though steric bulk limits its efficacy compared to DMAP .

-

Six-Membered Transition States : In CO2 absorption, proton transfer occurs via a concerted mechanism involving two amine groups, avoiding high-energy zwitterions .

Propriétés

Numéro CAS |

155430-14-1 |

|---|---|

Formule moléculaire |

C7H16N2 |

Poids moléculaire |

128.22 g/mol |

Nom IUPAC |

N,N-dimethylpiperidin-2-amine |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-5-3-4-6-8-7/h7-8H,3-6H2,1-2H3 |

Clé InChI |

JLWYGCXXSQYBQW-UHFFFAOYSA-N |

SMILES |

CN(C)C1CCCCN1 |

SMILES canonique |

CN(C)C1CCCCN1 |

Synonymes |

2-Piperidinamine,N,N-dimethyl-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.